(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Overview
Description
(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a complex organic compound featuring a bromophenyl group, a nitrophenyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone typically involves multi-step organic reactions:
Formation of the Dihydroimidazole Ring: The initial step involves the cyclization of appropriate precursors to form the dihydroimidazole ring. This can be achieved through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a suitable halide in the presence of a palladium catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a thiol to form the desired sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, the compound’s structural features suggest potential as a pharmacophore. It could be explored for its activity against various biological targets, including enzymes and receptors. The presence of the nitrophenyl and bromophenyl groups may confer specific binding properties, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it useful in creating materials with specific characteristics.
Mechanism of Action
The mechanism by which (3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromophenyl and nitrophenyl groups, along with the dihydroimidazole ring, makes it a compound of interest for further research and development.
Properties
IUPAC Name |
(3-bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-14-3-1-2-13(10-14)16(22)20-9-8-19-17(20)25-11-12-4-6-15(7-5-12)21(23)24/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLNPPUDXSVLRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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